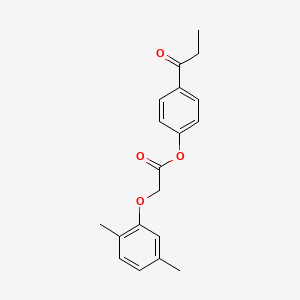
4-Propanoylphenyl (2,5-dimethylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propanoylphenyl (2,5-dimethylphenoxy)acetate is an organic compound with the molecular formula C19H20O4 and a molecular weight of 312.36 g/mol . It is also known by its CAS number 511516-54-4 . This compound is characterized by the presence of a propanoyl group attached to a phenyl ring, which is further linked to a 2,5-dimethylphenoxyacetate moiety .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propanoylphenyl (2,5-dimethylphenoxy)acetate typically involves the esterification of 4-propanoylphenol with 2,5-dimethylphenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反应分析
Types of Reactions
4-Propanoylphenyl (2,5-dimethylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The propanoyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 4-(2,5-dimethylphenoxy)benzoic acid.
Reduction: Formation of 4-(2,5-dimethylphenoxy)phenylpropanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
4-Propanoylphenyl (2,5-dimethylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-Propanoylphenyl (2,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
相似化合物的比较
Similar Compounds
- 4-Acetylphenyl (2,5-dimethylphenoxy)acetate
- 4-Butanoylphenyl (2,5-dimethylphenoxy)acetate
- 4-Benzoylphenyl (2,5-dimethylphenoxy)acetate
Uniqueness
4-Propanoylphenyl (2,5-dimethylphenoxy)acetate is unique due to its specific structural features, such as the propanoyl group and the 2,5-dimethylphenoxyacetate moiety. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
(4-propanoylphenyl) 2-(2,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-4-17(20)15-7-9-16(10-8-15)23-19(21)12-22-18-11-13(2)5-6-14(18)3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXDNWCWUKUCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)COC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6-dimethyl-1-[(4-methyl-1-piperidinyl)carbonyl]-1H-benzimidazole](/img/structure/B5829064.png)
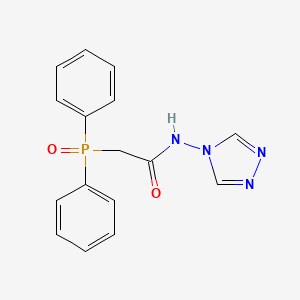
![4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5829073.png)
![{4-[(4-ethoxyphenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B5829085.png)
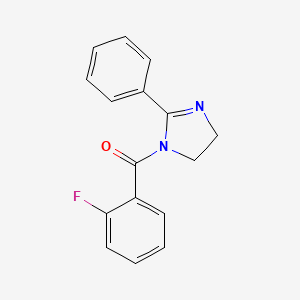
![5-[(2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5829097.png)
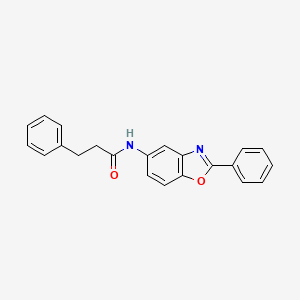
![4-[(E)-1-cyano-2-(4-ethoxy-3-methoxyphenyl)ethenyl]benzonitrile](/img/structure/B5829107.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B5829114.png)
![2-mercapto-4-oxo-1-phenyl-1,5-diazaspiro[5.5]undec-2-ene-3-carbonitrile](/img/structure/B5829128.png)
![(4-chlorophenyl)[3-(2-hydroxy-5-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5829134.png)
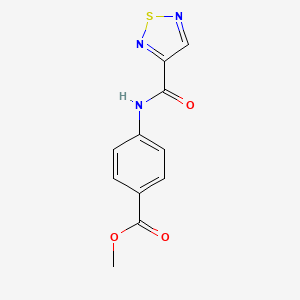
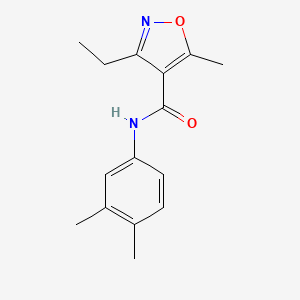
![N-[(3-methoxyphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B5829170.png)
